![molecular formula C21H15ClN4S B382545 5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine CAS No. 315694-93-0](/img/structure/B382545.png)
5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylbenzimidazole moiety, and a thienopyrimidine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The synthesis begins with the preparation of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a chlorinated aromatic compound and a suitable nucleophile.
Attachment of the Dimethylbenzimidazole Moiety: The final step involves the coupling of the dimethylbenzimidazole moiety to the thienopyrimidine core. This can be accomplished through a variety of coupling reactions, such as Suzuki or Heck coupling, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound’s properties make it useful in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine is complex and depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing cellular pathways. Detailed studies are required to elucidate the exact mechanisms involved in its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-2-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[3,2-d]pyrimidine
- 5-(4-bromophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine
- 5-(4-chlorophenyl)-4-(1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine
Uniqueness
The uniqueness of 5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-(5,6-dimethylbenzimidazol-1-yl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4S/c1-12-7-17-18(8-13(12)2)26(11-25-17)20-19-16(9-27-21(19)24-10-23-20)14-3-5-15(22)6-4-14/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACLIADYBHHKFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
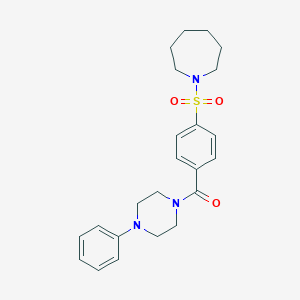
![1-[5-(Trifluoromethyl)pyridin-2-yl]azepane](/img/structure/B382465.png)
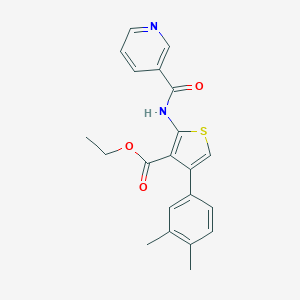
![N-{4-[(difluoromethyl)sulfanyl]phenyl}dicarbonimido/ic diamide/imido](/img/structure/B382468.png)

![(Z)-3-[3-(2-hydroxyethylsulfamoyl)-4,5-dimethoxyphenyl]prop-2-enoic acid](/img/structure/B382471.png)
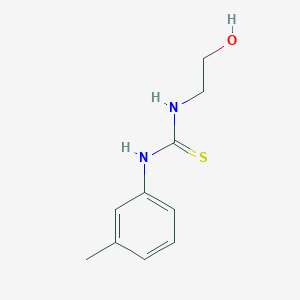
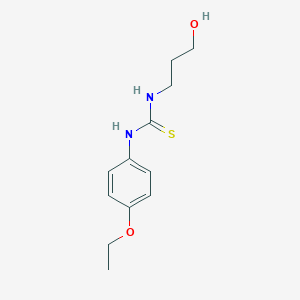
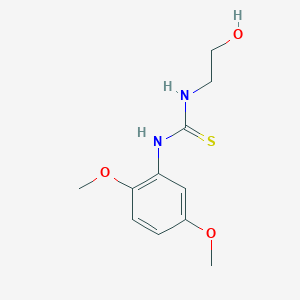
![ethyl [(5-{[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B382478.png)
![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-morpholinoethyl)acetamide](/img/structure/B382479.png)
![3-(2-hydroxyethyl)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382481.png)
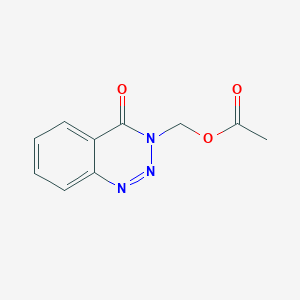
![4-amino-5-[4-(dimethylamino)phenyl]-8,8-dimethyl-2-thioxo-2,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-6(1H)-one](/img/structure/B382484.png)
